molecular formula C17H18N2O4S B2889674 N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide CAS No. 2034467-37-1

N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide

Cat. No.: B2889674
CAS No.: 2034467-37-1
M. Wt: 346.4
InChI Key: FQVOHWYKPUWJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .


Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include its reactivity, the mechanisms of its reactions, and the products formed .


Physical and Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .

Scientific Research Applications

Virtual Screening and Pharmacokinetic Characterization

Virtual screening targeting the urokinase receptor led to the identification of compounds with potential therapeutic applications in breast cancer metastasis. One compound, closely related to the chemical structure of interest, demonstrated inhibition of breast cancer cell invasion, migration, and adhesion, as well as angiogenesis blockade. Pharmacokinetic studies revealed favorable properties, including oral bioavailability and a half-life conducive to therapeutic use. These findings suggest the compound's utility as a starting point for the development of next-generation therapeutics targeting cancer metastasis (Wang et al., 2011).

Synthesis of Novel Anti-inflammatory and Analgesic Agents

Research on derivatives of visnaginone and khellinone led to the synthesis of compounds exhibiting significant anti-inflammatory and analgesic properties. Through various chemical transformations, a series of new heterocyclic compounds were obtained, demonstrating cyclooxygenase inhibition and promising therapeutic potential for the management of pain and inflammation (Abu‐Hashem et al., 2020).

Orexin Receptor Antagonism for Insomnia Treatment

The compound SB-649868, an orexin 1 and 2 receptor antagonist, was studied for its potential in treating insomnia. Its disposition and metabolism were characterized in humans, showing almost complete elimination over a nine-day period, mainly through fecal excretion. The study of its metabolites and pharmacokinetics supports its development as a novel therapeutic option for insomnia (Renzulli et al., 2011).

Urotensin-II Receptor Antagonism

A study on benzo[b]thiophene-2-carboxamide derivatives revealed their potent antagonistic activity against the urotensin-II receptor. These compounds, featuring modifications in the benzo[b]thiophene-2-carboxamide moiety, demonstrated promising binding affinities, highlighting their potential in therapeutic applications targeting diseases mediated by the urotensin-II receptor (Lim et al., 2016).

Antipsychotic Potential of Heterocyclic Carboxamides

The development and evaluation of heterocyclic analogues of 1192U90 as potential antipsychotic agents were explored. Compounds exhibiting high affinity for dopamine and serotonin receptors and potent in vivo activities suggest their utility as backup compounds for antipsychotic therapy, with a favorable profile regarding side effects (Norman et al., 1996).

Safety and Hazards

This would involve studying the compound’s toxicity, potential for causing an allergic reaction, and environmental impact. It could also include information on safe handling and disposal .

Future Directions

This could involve a discussion of potential future research directions. It might include possible modifications to the compound to improve its properties, potential new uses, or further studies to better understand its properties .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-thiophen-3-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(18-12-1-2-15-16(9-12)22-11-21-15)19-6-3-13(4-7-19)23-14-5-8-24-10-14/h1-2,5,8-10,13H,3-4,6-7,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVOHWYKPUWJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.